molecular formula C15H9Cl2F3N4O B12222984 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B12222984
M. Wt: 389.2 g/mol
InChI Key: HFKNYCOOVLYOTD-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 2,4-dichlorophenol with a suitable methylating agent to form the 2,4-dichlorophenoxy methyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)phenylhydrazine under specific conditions to form the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds.

Scientific Research Applications

5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors in a similar manner. This interaction can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1H-tetrazole: Similar in structure but lacks the dichlorophenoxy and trifluoromethyl groups.

    5-(2,4-dichlorophenyl)-1H-tetrazole: Similar but does not have the trifluoromethyl group.

    5-(3-trifluoromethylphenyl)-1H-tetrazole: Similar but lacks the dichlorophenoxy group.

Uniqueness

The uniqueness of 5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole lies in its combined structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H9Cl2F3N4O

Molecular Weight

389.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C15H9Cl2F3N4O/c16-10-4-5-13(12(17)7-10)25-8-14-21-22-23-24(14)11-3-1-2-9(6-11)15(18,19)20/h1-7H,8H2

InChI Key

HFKNYCOOVLYOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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